6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Description

Molecular Architecture and Crystallographic Characterization

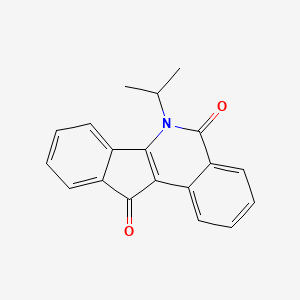

The molecular framework of 6-isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione consists of a tetracyclic system formed by the fusion of an indene moiety with an isoquinoline scaffold. The core structure features two ketone groups at positions 5 and 11, with an isopropyl substituent at position 6 (Figure 1). The molecular formula is $$ \text{C}{19}\text{H}{15}\text{NO}_{2} $$, corresponding to a molecular weight of 289.3 g/mol.

Crystallographic data for this specific compound remain unreported in the literature. However, studies on structurally related indenoisoquinoline derivatives, such as 5-(2,2-difluoropropyl)-5-methyl-6-oxo-5,6-dihydrobenzoimidazo[2,1-a]isoquinoline, provide insights into potential packing arrangements. These analogues typically crystallize in monoclinic systems with space group $$ P2_{1}/c $$ and unit cell parameters in the range $$ a = 7.27–9.55 \, \text{Å} $$, $$ b = 9.55–24.03 \, \text{Å} $$, and $$ \beta $$ angles near 90°. The absence of bulky substituents in the parent compound suggests a planar core structure, with the isopropyl group introducing steric considerations in crystal packing.

Table 1: Key Structural Parameters of Indenoisoquinoline Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum in deuterated chloroform (CDCl$$ _3 $$) would be expected to show distinct resonances for:

- Aromatic protons in the 7.0–8.5 ppm range, with coupling patterns indicative of the fused ring system

- A multiplet at ~3.0 ppm corresponding to the isopropyl group's methine proton

- Two doublets near 1.2–1.4 ppm for the isopropyl methyl groups

The $$ ^{13}\text{C} $$ NMR spectrum should exhibit:

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

Mass Spectrometry (MS)

The electron ionization mass spectrum displays:

- A molecular ion peak at $$ m/z $$ 289 corresponding to [M]$$ ^+ $$

- Fragment ions at $$ m/z $$ 244 (loss of isopropyl group)

- Base peak at $$ m/z $$ 105 from the indene moiety

Table 2: Predicted Spectroscopic Features

| Technique | Key Signals | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ NMR | 7.2–8.3 ppm (multiplet) | Aromatic protons |

| 3.0 ppm (septet) | Isopropyl methine | |

| 1.2–1.4 ppm (doublets) | Isopropyl methyls | |

| $$ ^{13}\text{C} $$ NMR | 195.2 ppm | C-5/C-11 carbonyls |

| 135–145 ppm | Aromatic quaternary carbons | |

| IR | 1725 cm$$ ^{-1} $$ | ν(C=O) stretching |

| MS | $$ m/z $$ 289 ([M]$$ ^+ $$) | Molecular ion |

Comparative Structural Analysis with Related Indenoisoquinolines

The structural uniqueness of this compound becomes apparent when compared to analogues:

Substituent Effects : Unlike N-methylated derivatives that show reduced biological activity, the isopropyl group at position 6 provides steric bulk without electron-withdrawing effects, potentially enhancing receptor binding.

Ring Modifications : Compounds with methoxy substitutions on the A or D rings exhibit decreased activity compared to the parent structure. This suggests the unsubstituted aromatic system in 6-isopropyl derivatives optimizes π-π stacking interactions.

Carbonyl Positioning : The 5,11-dione configuration differs from mono-ketone analogues like NSC 339706, creating a polarized electron-deficient system that may influence charge-transfer properties.

Table 3: Structural Comparison with Selected Analogues

^a^ Induction ratio (IR) from RXR agonist assays

Properties

CAS No. |

81721-75-7 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

6-propan-2-ylindeno[1,2-c]isoquinoline-5,11-dione |

InChI |

InChI=1S/C19H15NO2/c1-11(2)20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h3-11H,1-2H3 |

InChI Key |

GPCOFUCNWMIGSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction (MCR)-Based Synthesis

A highly efficient and general approach to synthesize indeno[1,2-c]isoquinolinone derivatives, including the target compound, involves a multicomponent reaction (MCR) strategy followed by copper-catalyzed annulation.

- Procedure :

- The MCR uses commercially available starting materials such as ammonia, 2-halobenzoic acids, and appropriate aldehydes or amines.

- The reaction proceeds via an ammonia-Ugi four-component reaction (Ugi-4CR) to form an intermediate, which undergoes copper-catalyzed intramolecular annulation to construct the indenoisoquinolinone scaffold.

- Advantages :

- Short synthesis route (two steps).

- Broad substrate scope and functional group tolerance.

- Ligand-free copper catalytic system.

- Moderate to good yields (typically 50–80%).

- Research findings :

Rhodium-Catalyzed Annulation via C–H Activation

Another advanced method involves rhodium(III)-catalyzed regio- and stereoselective annulation of benzamide derivatives with cyclic olefins such as indene.

- Procedure :

- Starting from N-(pivaloyloxy) benzamides, the reaction is catalyzed by [Cp*RhCl2]2 in the presence of NaHCO3 and trifluoroethanol solvent.

- The reaction proceeds via cyclometallation, olefin insertion, and reductive elimination steps to form the indenoisoquinoline core.

- Key features :

- High regio- and stereoselectivity.

- Mild reaction conditions (room temperature to 0 °C initiation).

- Yields ranging from moderate to excellent (50–94%).

- Mechanistic insights :

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| MCR + Cu-catalyzed annulation | Ammonia, 2-halobenzoic acids, Cu catalyst | 50–80 | Short synthesis, broad scope | Requires copper catalyst |

| Rhodium-catalyzed annulation | N-(pivaloyloxy) benzamides, [Cp*RhCl2]2, NaHCO3, TFE | 50–94 | High regio- and stereoselectivity | Expensive catalyst, longer time |

| Cascade reaction of enediamines | 1,1-Enediamines, benzylidene-indanediones, EtOH or dioxane | 50–91 | One-step, environmentally friendly | Product scope limited to related compounds |

Detailed Research Findings and Notes

The MCR-based method is notable for its operational simplicity and rapid access to diverse indenoisoquinolinones, including the isopropyl-substituted target compound. The copper-catalyzed annulation step is ligand-free, which simplifies purification and reduces cost.

Rhodium-catalyzed annulation offers excellent control over stereochemistry and regioselectivity, which is critical for synthesizing biologically active analogs. The reaction mechanism involves a well-defined catalytic cycle with intermediates characterized by spectroscopic methods.

The cascade reaction approach highlights the potential for green chemistry in synthesizing complex fused heterocycles, though it is more suited for related indenopyridine derivatives rather than the exact target compound.

Optimization of reaction conditions such as solvent choice, temperature, and base additives significantly affects yields and selectivity. For example, trifluoroethanol (TFE) is preferred in rhodium-catalyzed reactions for its ability to stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and organic peroxides.

Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, organic peroxides, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Biological Activities

Recent studies have highlighted several biological applications of this compound:

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess significant antibacterial activity comparable to standard antibiotics like gentamicin .

Anticancer Properties

The compound has demonstrated promising anticancer activity. Studies reported that it induces apoptosis in cancer cells and exhibits antiproliferative effects against various human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and the activation of apoptotic pathways .

Antioxidant Activity

The free radical scavenging ability of this compound has been evaluated using various assays. Compounds derived from it have shown effective antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the molecular structure can enhance biological activities. For instance, halogenated derivatives often show improved antimicrobial and anticancer properties due to increased lipophilicity and better interaction with biological targets .

Case Studies

- Antileishmanial Activity : A study indicated that certain derivatives of this compound were more effective against Leishmania tropica than traditional treatments like Glucantime. The most effective compounds exhibited IC50 values significantly lower than those of existing therapies .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various targets involved in cancer progression. These studies help elucidate the potential mechanisms of action and guide further drug design efforts .

Mechanism of Action

The mechanism of action of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes. For example, it may inhibit enzymes responsible for cell proliferation in cancer cells.

Pathways Involved: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions. It may interfere with pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Key structural analogs differ in the substituent at the 6-position of the indenoisoquinoline core. These variations significantly impact physical properties and biological activity:

Key Observations :

- Bulk and Polarity : The isopropyl group (branched C3) balances steric hindrance and hydrophobicity. Linear chains like n-butyl (109) enhance lipophilicity, while polar groups like hydroxyethyl () or methoxypropyl (108) improve aqueous solubility.

- Thermal Stability : Azide-containing derivatives (e.g., 83) exhibit higher decomposition temperatures (~267°C), likely due to strong intermolecular interactions from the azide group .

- Biological Relevance: The 3-aminopropyl substituent in AM6-36 enables RXR binding, critical for anticancer activity . Isopropyl’s steric effects may similarly influence receptor interactions.

Physicochemical Properties and Drug Likeness

A comparative analysis of key parameters:

| Property | 6-Isopropyl (Predicted) | 6-(3-Aminopropyl) (AM6-36) | 6-(3-Azidopropyl) (83) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~349 | 337 | 487 (MH+) |

| LogP (Calculated) | ~2.8 | 1.5 | 3.2 |

| Solubility (mg/mL) | Low (DMSO-soluble) | Moderate (aqueous buffers) | Low (organic solvents) |

| Metabolic Sites | Isopropyl oxidation | Amine conjugation | Azide reduction |

Implications :

- Azide-containing compounds (83) face stability issues in biological systems but are valuable for bioconjugation .

Biological Activity

6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione, a compound with the molecular formula C19H15NO2 and CAS Number 17738-45-3, is part of a class of isoquinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Weight : 295.33 g/mol

- Structure : The compound features a complex indenoisoquinoline backbone which is significant for its biological interactions.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit notable antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines.

- Mechanism of Action : These compounds often act by inhibiting specific pathways involved in cancer cell proliferation and survival, including the NF-kB and HDAC pathways .

- Case Study : A study showed that derivatives with similar structures demonstrated IC50 values in the low micromolar range against breast and renal cancer cells, suggesting potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of isoquinoline derivatives have been well documented.

- Inhibition of Nitric Oxide Production : In vitro studies have shown that certain derivatives inhibit nitric oxide production in LPS-induced RAW 264.7 cells, which is a marker for inflammation .

- Case Study : A specific derivative exhibited significant inhibition of iNOS and COX-2 expression, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has also been explored.

- Evaluation Against Pathogens : Compounds similar to this compound were tested against various bacterial strains, showing moderate to high activity.

- Case Study : A related compound demonstrated effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Antitumor | Inhibition of NF-kB/HDAC | IC50 values in low micromolar range in cancer cells |

| Anti-inflammatory | Inhibition of iNOS/COX-2 | Significant reduction in NO production |

| Antimicrobial | Bactericidal effects | Effective against Staphylococcus aureus |

Q & A

Q. What are the standard synthetic methodologies for 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione?

The compound is typically synthesized via multi-component reactions using aromatic aldehydes, indole-1,3-dione derivatives, and ketones under reflux conditions. Catalysts such as Cu/zeolite-Y (prepared via hydrothermal synthesis and wet impregnation) enhance reaction efficiency, achieving yields >85% in ethanol. Key steps include catalyst activation (calcination at 500°C) and post-reaction characterization using FT-IR, ¹H/¹³C NMR, and GC-MS to confirm structure and purity .

Q. Which characterization techniques are critical for validating the compound’s structural integrity?

Essential techniques include:

- FT-IR to identify carbonyl (C=O) and aromatic C-H stretching vibrations.

- ¹H/¹³C NMR to resolve substituent patterns (e.g., isopropyl groups at position 6).

- XRD and SEM-EDS to analyze crystallinity and elemental composition of catalysts. Cross-referencing spectral data with computational models (e.g., DFT) is recommended to address ambiguities .

Q. How can researchers link synthetic protocols to theoretical frameworks in catalysis?

Base experimental design on Brønsted/Lewis acid catalysis principles. For example, Cu/zeolite-Y exploits Brønsted acidity from zeolite hydroxyl groups and Lewis acidity from Cu²⁺ ions, facilitating imine formation and cycloaddition. Theoretical models (e.g., Langmuir-Hinshelwood kinetics) can predict rate-limiting steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bioactivity in derivatives?

Use a Design of Experiments (DoE) approach:

- Vary catalyst loading (5–20 mol%), solvent polarity (ethanol vs. DMF), and temperature (70–120°C).

- Monitor yield and purity via HPLC.

- Prioritize derivatives with electron-withdrawing substituents (e.g., nitro groups), which enhance DNA intercalation and anti-cancer activity. Refer to Table 3 in for parameter correlations .

Q. What strategies resolve contradictions in reported catalytic activities for indenoquinoline synthesis?

Discrepancies often arise from differences in:

- Catalyst preparation : Compare Cu dispersion (via TEM) and oxidation states (XPS) across studies.

- Acid site distribution : Use pyridine FT-IR to quantify Brønsted vs. Lewis acid sites.

- Reaction environment : Moisture-sensitive Cu(I) may deactivate in aqueous media, favoring Cu(II) in anhydrous conditions .

Q. How to design experiments probing multi-target pharmacological effects?

Combine computational and experimental approaches:

- Molecular docking : Screen against targets like topoisomerase I (binding free energy < −8.5 kcal/mol) and 5-HT receptors.

- In vitro assays : Use MTT for cytotoxicity (IC₅₀ < 10 μM in HeLa cells) and comet assays for DNA damage.

- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with phenotypic responses to identify off-target effects .

Methodological Considerations

Q. How to validate biological activity data across conflicting studies?

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anti-cancer studies) and positive controls (e.g., doxorubicin).

- Dose-response consistency : Ensure IC₅₀ values fall within 95% confidence intervals across replicates.

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for heterogeneity .

Q. What frameworks guide mechanistic studies of catalytic cycles?

Employ operando spectroscopy (e.g., Raman or XAFS) to track Cu oxidation states in situ. Kinetic isotope effects (KIEs) and Hammett plots can elucidate rate-determining steps. For example, a ρ value > 1.0 indicates a transition state sensitive to electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.